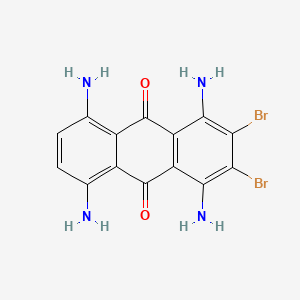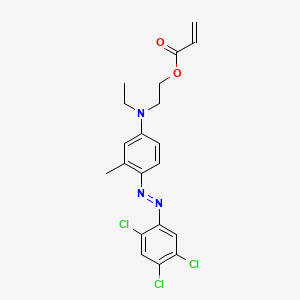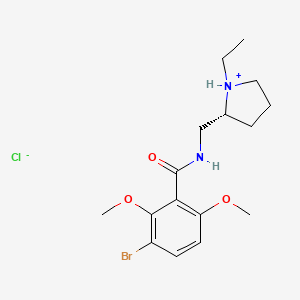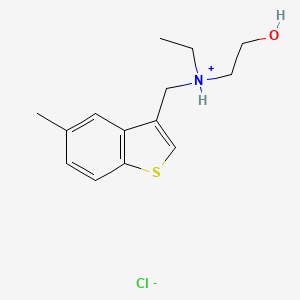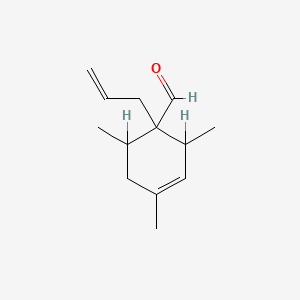
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C13H20O It is a cyclohexene derivative with an allyl group and three methyl groups attached to the cyclohexene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylcyclohex-3-ene and allyl bromide.
Allylation Reaction: The allylation of 2,4,6-trimethylcyclohex-3-ene is carried out using allyl bromide in the presence of a base, such as potassium carbonate, to form the allylated intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Allyl bromide, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carboxylic acid
Reduction: 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the allyl group may participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde can be compared with other similar compounds, such as:
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde: Lacks the allyl group, resulting in different chemical reactivity and applications.
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: Has fewer methyl groups, leading to variations in steric and electronic properties.
2,6-Dimethylcyclohex-3-ene-1-carbaldehyde: Similar to 2,4-dimethyl derivative but with different methyl group positions, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
68140-58-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,4,6-trimethyl-1-prop-2-enylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-5-6-13(9-14)11(3)7-10(2)8-12(13)4/h5,7,9,11-12H,1,6,8H2,2-4H3 |
InChI Key |
FFDWBRRFSSVESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1(CC=C)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



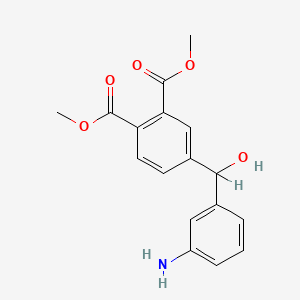
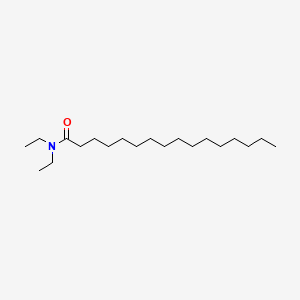
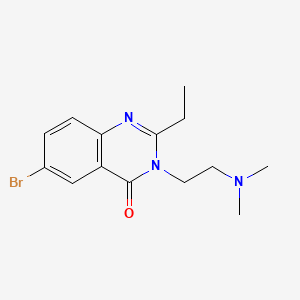
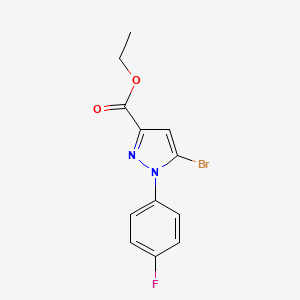
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
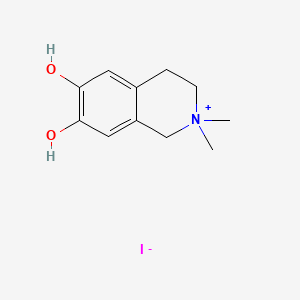
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
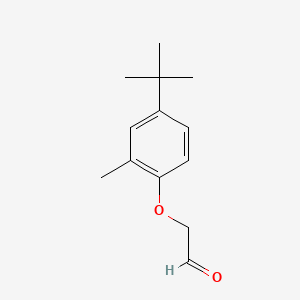
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
